molecular formula C10H7ClN2O2S B2567702 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 923249-02-9

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2567702
CAS No.: 923249-02-9
M. Wt: 254.69
InChI Key: WSUPUSJWNYAWCU-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can yield alcohol derivatives, and substitution can yield various substituted thiazole derivatives .

Scientific Research Applications

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chlorophenyl, and carboxylic acid groups allows for various interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring with specific substituents that confer distinct chemical and biological properties. The combination of the amino, chlorophenyl, and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUPUSJWNYAWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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